molecular formula C15H14N4 B5706880 4-(4-biphenylyl)-1H-imidazole-1,2-diamine CAS No. 181190-42-1

4-(4-biphenylyl)-1H-imidazole-1,2-diamine

Cat. No. B5706880
CAS RN: 181190-42-1
M. Wt: 250.30 g/mol
InChI Key: IQTLDZWTHBSIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-biphenylyl)-1H-imidazole-1,2-diamine (abbreviated as 4-BPD) is a chemical compound with potential applications in scientific research. It is a member of the imidazole family of compounds and is known for its ability to act as a chelating agent for metals such as copper and zinc. This property makes it useful in a variety of applications, including in the synthesis of metal complexes and in the study of metalloproteins.

Mechanism of Action

The mechanism of action of 4-(4-biphenylyl)-1H-imidazole-1,2-diamine is related to its chelating properties. When it binds to a metal ion, it forms a complex that is more stable than the metal ion alone. This can have a number of effects, including altering the reactivity of the metal ion and stabilizing metal-containing compounds.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(4-biphenylyl)-1H-imidazole-1,2-diamine are not well understood, as it has primarily been used in scientific research applications rather than in clinical settings. However, it is known to have the potential to interact with metal-containing biomolecules, which could have implications for cellular processes and signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-biphenylyl)-1H-imidazole-1,2-diamine in lab experiments is its ability to chelate with metals, which can be useful in a variety of applications. However, its potential interactions with biomolecules could also be a limitation, as it may interfere with cellular processes in unintended ways.

Future Directions

There are a number of potential future directions for research involving 4-(4-biphenylyl)-1H-imidazole-1,2-diamine. One area of interest is in the development of new metal complexes for use in catalysis and other chemical reactions. In addition, further study of its interactions with metalloproteins could provide insights into their structure and function. Finally, research into the potential biochemical and physiological effects of 4-(4-biphenylyl)-1H-imidazole-1,2-diamine could help to shed light on its potential applications in clinical settings.

Scientific Research Applications

The chelating properties of 4-(4-biphenylyl)-1H-imidazole-1,2-diamine make it useful in a variety of scientific research applications. One area of research where it has been used is in the synthesis of metal complexes for use in catalysis and other chemical reactions. In addition, it has been used in the study of metalloproteins, which are proteins that contain metal ions as part of their structure. By chelating with these metal ions, 4-(4-biphenylyl)-1H-imidazole-1,2-diamine can help to stabilize metalloproteins and aid in their study.

properties

IUPAC Name

4-(4-phenylphenyl)imidazole-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-15-18-14(10-19(15)17)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,17H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTLDZWTHBSIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(C(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242372
Record name 4-[1,1′-Biphenyl]-4-yl-1H-imidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diamino-4-(4-biphenylyl)-imidazole

CAS RN

181190-42-1
Record name 4-[1,1′-Biphenyl]-4-yl-1H-imidazole-1,2-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181190-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1,1′-Biphenyl]-4-yl-1H-imidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9.2 g (0.0189 mol) of 2-amino-1-benzylideneamino-4-(4-biphenylyl)-imidazole and 22 ml of hydrazine hydrate in 73 ml of diethylene glycol is stirred at 140° C. for 48 hours. After cooling to 20° C., 100 ml of acetonitrile are added to the reaction mixture, which is then cooled further to 5° C. The product that has separated out is filtered off and washed with acetonitrile and diethyl ether. In that manner there is obtained the title compound having a water content of 0.41 %, m.p. >280° C., 1H-NMR (DMSO): δ=7.29-7.73 (m, 9H); 7.12 (s, 1H); 5.55 (s, 2H); 5.39 (s, 2H).
Name
2-amino-1-benzylideneamino-4-(4-biphenylyl)-imidazole
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
73 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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